molecular formula C14H15BrClN3O B15217224 6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B15217224
M. Wt: 356.64 g/mol
InChI Key: OXERZWNTHHIQCL-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound with significant applications in medicinal chemistry. It is primarily used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves multiple steps. One common method includes the reaction of 2-chloro-5-methylpyridine with cyclohexylamine, followed by bromination and cyclization to form the pyrido[2,3-d]pyrimidin-7(8H)-one core . The reaction conditions typically involve the use of solvents like toluene and reagents such as lithium diisopropylamide (LDA) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product .

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Cyclization Reactions: The compound can form various cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

Comparison with Similar Compounds

  • 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
  • 6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7-amine

Uniqueness: Compared to similar compounds, 6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one exhibits higher specificity and potency in inhibiting CDK4 and CDK6. Its unique cyclohexyl group enhances its binding affinity and selectivity, making it a more effective therapeutic agent .

Properties

Molecular Formula

C14H15BrClN3O

Molecular Weight

356.64 g/mol

IUPAC Name

6-bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C14H15BrClN3O/c1-8-10-7-17-14(16)18-12(10)19(13(20)11(8)15)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3

InChI Key

OXERZWNTHHIQCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CCCCC3)Br

Origin of Product

United States

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